molecular formula C17H29N3O5S2 B4133518 Acetic acid;1-(3-propan-2-yloxypropyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

Acetic acid;1-(3-propan-2-yloxypropyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

Cat. No.: B4133518
M. Wt: 419.6 g/mol
InChI Key: VXXUISFLSBJIQL-UHFFFAOYSA-N
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Description

Acetic acid;1-(3-propan-2-yloxypropyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzenesulfonamide core, which is known for its diverse biological activities, and an acetate group that can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;1-(3-propan-2-yloxypropyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea typically involves multiple steps. One common approach starts with the preparation of the benzenesulfonamide core, followed by the introduction of the aminoethyl group and the isopropoxypropyl group. The final step involves the acetylation of the compound to form the acetate derivative. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-(3-propan-2-yloxypropyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

Acetic acid;1-(3-propan-2-yloxypropyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonamide groups.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, such as enzymes and receptors.

    Industry: It is utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of Acetic acid;1-(3-propan-2-yloxypropyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea involves its interaction with molecular targets such as enzymes, receptors, and proteins. The sulfonamide group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The acetate group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in certain applications.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog with similar biological activities but lacking the additional functional groups.

    N-(2-Aminoethyl)benzenesulfonamide: A related compound with an aminoethyl group but without the isopropoxypropyl and acetate groups.

    N-(3-Isopropoxypropyl)benzenesulfonamide: Another analog with the isopropoxypropyl group but lacking the aminoethyl and acetate groups.

Uniqueness

Acetic acid;1-(3-propan-2-yloxypropyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxypropyl group can enhance its lipophilicity, while the acetate group can improve its solubility and stability. These features make it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

acetic acid;1-(3-propan-2-yloxypropyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S2.C2H4O2/c1-12(2)21-11-3-9-17-15(22)18-10-8-13-4-6-14(7-5-13)23(16,19)20;1-2(3)4/h4-7,12H,3,8-11H2,1-2H3,(H2,16,19,20)(H2,17,18,22);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXUISFLSBJIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=S)NCCC1=CC=C(C=C1)S(=O)(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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